Adriamycin 14-thiovalerate

Description

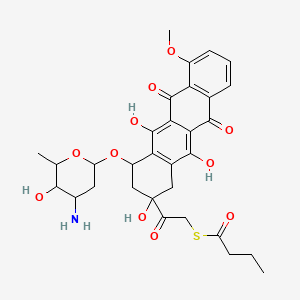

Structure

2D Structure

Properties

CAS No. |

101980-75-0 |

|---|---|

Molecular Formula |

C31H35NO11S |

Molecular Weight |

629.7 g/mol |

IUPAC Name |

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] butanethioate |

InChI |

InChI=1S/C31H35NO11S/c1-4-6-20(34)44-12-19(33)31(40)10-15-23(18(11-31)43-21-9-16(32)26(35)13(2)42-21)30(39)25-24(28(15)37)27(36)14-7-5-8-17(41-3)22(14)29(25)38/h5,7-8,13,16,18,21,26,35,37,39-40H,4,6,9-12,32H2,1-3H3 |

InChI Key |

ZAJMGFPSIIBVJA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Canonical SMILES |

CCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adriamycin 14-thiovalerate |

Origin of Product |

United States |

Synthesis and Derivatization Strategies

Synthetic Pathways for Adriamycin 14-Thiovalerate

The synthesis of this compound is not a direct, single-step reaction from the parent Adriamycin molecule but requires a multi-step pathway involving the preparation of reactive intermediates.

The journey to synthesizing this compound begins with precursors derived from the more readily available anthracycline, daunorubicin (B1662515). Adriamycin itself is the 14-hydroxylated version of daunorubicin. wikipedia.org The common strategy for C-14 modification involves first creating a more reactive leaving group at this position.

A key intermediate in this process is a 14-halogenated derivative, such as 14-bromo-daunorubicin. This compound is typically synthesized from daunorubicin by reacting it with bromine. google.comgoogle.com To prevent unwanted side reactions on the amino group of the daunosamine (B1196630) sugar, a protection strategy is often employed. The amino group is commonly protected with a trifluoroacetyl group, leading to the formation of N-(trifluoroacetyl)daunorubicin. Subsequent bromination of this protected precursor yields N-(trifluoroacetyl)-14-bromodaunorubicin, a crucial and stable intermediate for the introduction of various functionalities at the C-14 position. nih.gov

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| Daunorubicin | Starting material for creating the C-14 reactive site |

| N-(trifluoroacetyl)daunorubicin | Protected form of daunorubicin to prevent side reactions |

| 14-bromo-daunorubicin | Halogenated intermediate with a good leaving group at C-14 |

| N-(trifluoroacetyl)-14-bromodaunorubicin | The direct, protected precursor for the thioesterification reaction nih.gov |

The core reaction in the synthesis of this compound is the thioesterification at the C-14 position. This is achieved by reacting the activated precursor, N-(trifluoroacetyl)-14-bromodaunorubicin, with a sulfur nucleophile.

Specifically, the synthesis is accomplished by reacting N-(trifluoroacetyl)-14-bromodaunorubicin with thiovaleric acid. nih.gov This nucleophilic substitution reaction, where the thiol group of thiovaleric acid displaces the bromide ion at the C-14 position, is typically performed in an alcohol solvent, such as ethanol, in the presence of a mild base like potassium carbonate. nih.gov The base facilitates the deprotonation of the thiol, increasing its nucleophilicity. Following the formation of the thioester linkage, the N-trifluoroacetyl protecting group is removed through mild alkaline hydrolysis to yield the final product, this compound. nih.govgoogle.com

Table 2: Thioesterification Reaction Parameters

| Parameter | Description |

|---|---|

| Precursor | N-(trifluoroacetyl)-14-bromodaunorubicin nih.gov |

| Nucleophile | Thiovaleric acid nih.gov |

| Solvent | Ethanol nih.gov |

| Base | Potassium Carbonate nih.gov |

| Reaction Type | Nucleophilic Substitution |

| Final Step | Deprotection (hydrolysis of the N-trifluoroacetyl group) |

While the primary synthesis of this compound is chemical, chemoenzymatic methods represent an alternative strategy for modifying Adriamycin at the C-14 position. These approaches combine the versatility of chemical reactions with the high selectivity of enzymes. mdpi.com

Lipases, for instance, have been successfully used in the regioselective esterification of the C-14 hydroxyl group of Adriamycin to produce various O-esters. nih.govacs.org An efficient chemoenzymatic synthesis of unprotected doxorubicin-14-O-esters involves a lipase-catalyzed transesterification/esterification of a reversibly N-protected Adriamycin derivative. nih.gov This demonstrates the feasibility of using enzymes to selectively acylate the C-14 position, which could potentially be adapted for thioester synthesis.

Furthermore, the enzyme DoxA, a cytochrome P-450 monooxygenase, is responsible for the biosynthesis of Adriamycin from daunorubicin by hydroxylating the C-14 position. wikipedia.orgnih.gov The existence of an enzyme that specifically targets this position highlights the potential for using engineered enzymes or biocatalytic systems for targeted C-14 derivatization, although a direct chemoenzymatic synthesis for this compound has not been extensively documented. nih.gov

Characterization of Synthetic Products

Following synthesis, rigorous characterization is essential to confirm the identity and purity of this compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods are used to confirm that the desired chemical transformation has occurred and to elucidate the structure of the final product. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the anthracycline core and the daunosamine sugar, along with new signals in the aliphatic region corresponding to the protons of the valerate (B167501) chain (—CH₂—CH₂—CH₂—CH₃). The integration of these signals would confirm the ratio of the substituent to the main molecule. The ¹³C NMR spectrum would show a characteristic signal for the thioester carbonyl carbon.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity. The detection of a molecular ion peak corresponding to the calculated mass of this compound (C₃₂H₃₇NO₁₁S) would confirm the successful synthesis.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The spectrum of the product would show a characteristic absorption band for the thioester carbonyl (C=O) group, which appears at a different frequency than the ketone and ester carbonyls present in the parent molecule.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Purpose |

|---|---|---|

| ¹H NMR | Appearance of new signals for the valerate alkyl chain protons. | Confirms the presence of the thiovalerate group. |

| ¹³C NMR | Appearance of a new carbonyl signal corresponding to the thioester. | Confirms the thioester functional group. |

| Mass Spec (MS) | Molecular ion peak consistent with the formula C₃₂H₃₇NO₁₁S. | Confirms the correct molecular weight. |

| IR Spectroscopy | Characteristic C=O stretching frequency for a thioester. | Identifies the key functional group. |

Assessing the purity of the synthesized this compound is crucial. Chromatographic methods are the standard for determining the percentage of the desired compound and identifying any impurities, such as unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and accurate method for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, the synthesized compound can be separated from impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used primarily to monitor the progress of the reaction and for preliminary purity checks. The disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf) indicate that the reaction is proceeding. The presence of a single spot for the purified product suggests a high degree of purity.

Structure-Activity Relationship (SAR) Studies in Synthetic Modifications

The modification of Adriamycin at the C-14 position to create thioester derivatives has been a strategy to investigate the impact of this side chain on the antitumor activity. Structure-activity relationship (SAR) studies have provided valuable insights into how changes in the thioester group and other parts of the molecule influence its biological efficacy.

A critical finding from SAR studies is the profound negative impact of the N-trifluoroacetyl group on the activity of the 14-thioester derivatives. In stark contrast to their corresponding oxo ester analogues, which are biologically active, the N-(trifluoroacetyl)adriamycin 14-thio ester derivatives were found to be inactive both in vitro and in vivo. nih.gov This indicates a crucial interplay between the modification at the C-14 position and the substituent on the daunosamine sugar's amino group.

The table below summarizes the reported in vivo antitumor activity of various Adriamycin 14-thioester derivatives against P388 leukemia, providing a comparative view of their efficacy.

| Compound | In Vivo Antitumor Activity (P388 Leukemia) |

| Adriamycin 14-thioacetate | Significant |

| This compound | Significant |

| Adriamycin 14-thiobenzoate | Significant |

| N-(trifluoroacetyl)this compound | Inactive |

| N-(trifluoroacetyl)adriamycin 14-valerate | Highly Active (Curative Effects) |

Molecular Mechanisms of Action

Interaction with Deoxyribonucleic Acid (DNA)

The interaction of Adriamycin 14-thiovalerate with DNA is a critical component of its mechanism of action. As a derivative of Adriamycin (Doxorubicin), its activity is intrinsically linked to its ability to associate with DNA, a process that is modulated by its C-14 thiovalerate substitution. This substitution renders this compound a prodrug, meaning it likely requires enzymatic or chemical transformation to its active form to effectively interact with DNA. The active metabolite is then capable of intercalating into the DNA double helix.

DNA Intercalation Modalities

The planar anthracycline ring of the activated this compound metabolite inserts itself between the base pairs of the DNA. This intercalation is the primary mode of non-covalent binding. This process is driven by van der Waals forces, which are a major contributor to the stability of the drug-DNA complex. The amino sugar moiety of the molecule protrudes into the minor groove of the DNA, further stabilizing the interaction. Like its parent compound, Adriamycin, the active form of this compound is expected to exhibit a preference for GC-rich sequences in the DNA.

Influence on DNA Structure and Stability

The intercalation of the active metabolite of this compound into the DNA helix induces significant structural changes. The insertion of the planar ring system between base pairs leads to a local unwinding of the DNA double helix and an increase in the length of the DNA molecule. This distortion of the DNA topology can interfere with essential cellular processes such as DNA replication and transcription, as the enzymes involved are unable to function correctly on the altered DNA template. The stability of the DNA is also affected; while the drug-DNA complex itself is stable, the structural perturbations can make the DNA more susceptible to damage.

Topoisomerase Inhibition

Topoisomerases are vital enzymes that regulate the topology of DNA during various cellular processes. The active metabolite of this compound is known to interfere with the function of these enzymes, particularly topoisomerase II.

Topoisomerase I and II Modulation

While Adriamycin and its analogs are primarily known as topoisomerase II inhibitors, they can also have some effect on topoisomerase I. However, the principal mechanism of action in this context is the inhibition of topoisomerase II. The active metabolite of this compound acts as a topoisomerase II poison, rather than a simple inhibitor. This means it does not prevent the enzyme from binding to DNA or from making a transient double-strand break. Instead, it traps the enzyme in a specific intermediate stage of its catalytic cycle.

Formation of Cleavable Complexes

The poisoning of topoisomerase II by the active metabolite of this compound leads to the formation of a stable ternary complex, known as the "cleavable complex," which consists of the drug, the enzyme, and the DNA. In this complex, the topoisomerase II is covalently bound to the 5'-ends of the cleaved DNA strands. The presence of the drug prevents the enzyme from re-ligating the broken DNA strands, leading to an accumulation of these cleavable complexes. These stabilized complexes are a form of DNA damage that can trigger downstream cellular responses, including cell cycle arrest and apoptosis. Studies on related compounds have shown that the formation of these protein-DNA complexes is a key cytotoxic lesion. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

The generation of reactive oxygen species (ROS) is a key aspect of the molecular mechanism of action attributed to anthracyclines, the class of compounds to which Adriamycin (doxorubicin) and its derivatives belong. While direct studies on this compound are limited, the extensive research on doxorubicin (B1662922) provides a foundational understanding of the anticipated pathways. The primary cardiotoxic action of doxorubicin is attributed to the generation of ROS. nih.gov

The chemical structure of doxorubicin facilitates the production of ROS through a process known as redox cycling. researchgate.net The quinone moiety in the doxorubicin molecule can be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone free radical. This unstable intermediate then rapidly transfers an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion (O₂⁻). This process can occur repeatedly, leading to a continuous cycle of ROS production.

The superoxide anion can be further converted to other reactive species, including hydrogen peroxide (H₂O₂) by the action of superoxide dismutase. In the presence of transition metals like iron, which can be released from cellular stores by doxorubicin, hydrogen peroxide can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). researchgate.net These ROS can lead to widespread cellular damage through lipid peroxidation of cell membranes, protein oxidation, and DNA damage. nih.govmdpi.com

Several cellular enzymes and organelles are implicated as sources of ROS in response to doxorubicin. These include:

Mitochondria: As the primary site of cellular respiration, mitochondria are a major source of endogenous ROS. Doxorubicin can accumulate in mitochondria due to its high affinity for cardiolipin (B10847521), a phospholipid of the inner mitochondrial membrane. nih.gov This accumulation can disrupt the electron transport chain, leading to increased electron leakage and superoxide production. nih.gov

NADPH Oxidases (NOX): These enzymes are dedicated to ROS production and have been implicated in doxorubicin-induced oxidative stress.

The resulting oxidative stress triggers a cascade of downstream signaling pathways that contribute to cellular dysfunction and apoptosis. Key oxidative stress-related pathways activated by doxorubicin include the p38 and JNK mitogen-activated protein kinase (MAPK) pathways. nih.gov

Other Proposed Molecular Targets and Pathways

Beyond the well-established mechanisms of topoisomerase II inhibition and ROS generation, research on doxorubicin suggests several other molecular targets and pathways that may be relevant to the activity of its derivatives like this compound.

One of the primary alternative mechanisms is the intercalation of the anthracycline molecule into DNA. drugbank.com The planar aromatic ring structure of doxorubicin allows it to insert between DNA base pairs, leading to a local unwinding of the DNA helix. This physical distortion of the DNA structure can interfere with the processes of DNA replication and transcription by inhibiting the progression of DNA and RNA polymerases.

Another significant target is topoisomerase II. Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands that the enzyme has cut. nih.govdrugbank.com This leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.

Recent studies have also pointed to the role of doxorubicin in modulating various other cellular processes:

DNA Damage Response (DDR) Pathways: The DNA damage induced by doxorubicin activates complex cellular signaling networks known as the DNA damage response. Key proteins in this response include the kinases ATM and ATR, which in turn activate downstream effectors like CHK1 and CHK2 to halt the cell cycle and allow for DNA repair. nih.gov If the damage is too extensive to be repaired, these pathways can initiate apoptosis.

Induction of Cellular Senescence: Sub-lethal doses of doxorubicin have been shown to induce a state of permanent cell cycle arrest known as cellular senescence in cancer cells. nih.gov This process involves the activation of pathways such as the p53/p21 and p16/Rb pathways.

Modulation of Immune Responses: Doxorubicin can induce immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response. This involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can activate dendritic cells and subsequent T-cell responses.

The following table summarizes the key molecular targets and pathways associated with doxorubicin, which are likely relevant to this compound.

| Target/Pathway | Mechanism of Action | Cellular Outcome |

| Topoisomerase II | Stabilization of the enzyme-DNA cleavage complex | DNA double-strand breaks, apoptosis |

| DNA Intercalation | Insertion between DNA base pairs | Inhibition of replication and transcription |

| Redox Cycling | Generation of ROS via the quinone moiety | Oxidative stress, damage to lipids, proteins, and DNA |

| Mitochondria | Disruption of electron transport chain | Increased ROS production, apoptosis |

| DNA Damage Response | Activation of ATM/ATR and CHK1/CHK2 kinases | Cell cycle arrest, apoptosis, or DNA repair |

| Cellular Senescence | Induction of permanent cell cycle arrest | Inhibition of tumor growth |

| Immune Modulation | Induction of immunogenic cell death | Anti-tumor immune response |

Cellular Pharmacology and Preclinical Biological Activity

Cellular Uptake and Intracellular Localization

Specific studies detailing the cellular uptake and intracellular localization of Adriamycin 14-thiovalerate are not extensively available in the current body of scientific literature. However, based on the chemical structure of other Adriamycin analogs, it is hypothesized that its lipophilicity, influenced by the thiovalerate ester group, may play a role in its passage across the cell membrane. For comparison, the related compound N-trifluoroacetyladriamycin-14-valerate demonstrates rapid entry into the cytoplasm of living cells. In contrast, the parent compound, Adriamycin, exhibits a slower uptake and localizes within the nucleus and chromosomes. The precise intracellular distribution of this compound remains an area for further investigation.

Effects on Cell Cycle Progression

The impact of Adriamycin and its analogs on cell cycle progression is a key aspect of their cytotoxic effects. These compounds are known to interfere with the orderly progression through the various phases of the cell cycle, ultimately leading to cell death in cancerous cells.

G1 Phase Arrest Mechanisms

There is currently a lack of specific research findings detailing the mechanisms by which this compound may induce G1 phase arrest.

S Phase Transit Modulation

Information regarding the specific modulation of the S phase transit by this compound is not available in the reviewed scientific literature.

G2 Phase Arrest and Cell Death Induction

While direct studies on this compound are scarce, research on the related compound N-trifluoroacetyladriamycin-14-valerate has shown that it causes an arrest of the cell cycle traverse in the G2 phase nih.gov. This G2 arrest is a common mechanism for anthracyclines and is often a prelude to the induction of cell death. It is plausible that this compound may exert a similar effect, though dedicated studies are required for confirmation.

Impact on DNA Replication and Transcription Processes

Adriamycin and its derivatives are well-known for their ability to interfere with DNA replication and transcription. They can intercalate into the DNA double helix and inhibit the action of topoisomerase II, an enzyme essential for DNA replication and repair. While the direct interaction of this compound with DNA has been examined, detailed studies on its specific impact on DNA replication and transcription processes are not extensively documented nih.gov. The parent compound, Adriamycin, is known to inhibit the incorporation of labeled precursors into nucleic acids, indicating a disruption of these fundamental cellular processes nih.gov.

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

Preclinical evaluation of anticancer agents heavily relies on in vitro cytotoxicity assays using various cancer cell lines. Research by Israel and colleagues in 1986 investigated the in vivo antitumor activity of several Adriamycin 14-thioester derivatives. Their findings indicated that this compound demonstrated significant activity against murine P388 leukemia in vivo nih.gov.

However, the same study reported that the N-(trifluoroacetyl)adriamycin 14-thio ester analogues, including the thiovalerate derivative, did not show any in vitro activity against human-derived CCRF-CEM leukemic lymphocytes nih.gov. This highlights the critical difference the N-trifluoroacetyl group makes to the biological activity of these compounds and underscores that findings for one analog cannot be directly extrapolated to another.

Comprehensive in vitro cytotoxicity data for this compound across a broad range of cancer cell lines, which would typically be presented in a data table, is not currently available in the public domain. Further research is needed to establish a detailed profile of its in vitro efficacy.

Cultured Cell Line Models

Detailed cytotoxic activity of this compound against a panel of cultured human cancer cell lines is not extensively documented in available research. Studies on related compounds, such as N-(trifluoroacetyl)adriamycin 14-thio esters, were conducted on human-derived CCRF-CEM leukemic lymphocytes. However, these specific derivatives did not show biological activity in this in vitro system. nih.gov The direct cytotoxic effect and inhibitory concentrations for this compound itself have not been specified in these reports.

Comparative Cytotoxicity with Parent Compounds and Other Derivatives

A direct comparative analysis of the in vitro cytotoxicity of this compound against its parent compound, Adriamycin, and other ester derivatives is not available in the reviewed scientific literature. While its in vivo efficacy has been noted, the relative potency at a cellular level, typically represented by IC50 values across various cell lines, has not been published.

In Vivo Preclinical Efficacy Studies

In contrast to the limited in vitro data, this compound has demonstrated notable antitumor effects in preclinical animal studies.

Murine Tumor Models

The primary model used for the in vivo evaluation of this compound was the murine P388 leukemia model. nih.gov This model is a standard and widely accepted system for the initial screening and assessment of potential anticancer agents, particularly for leukemias.

Evaluation of Antitumor Activity

In studies utilizing the P388 leukemia model, this compound was shown to possess significant antitumor activity. nih.gov While it demonstrated a clear biological effect against the tumor system, its performance was compared to that of N-(trifluoroacetyl)adriamycin 14-valerate (AD 32), a highly active analogue. The results indicated that while the antitumor activity of this compound was significant, it did not achieve the same level of curative effects observed with the N-(trifluoroacetyl)adriamycin 14-valerate analogue in the same tumor model. nih.gov

Table 1: Summary of Preclinical Data for this compound

| Section | Subsection | Findings |

|---|---|---|

| 4.4. Cellular Pharmacology | 4.4.1. Cultured Cell Line Models | Data not available in the reviewed literature. |

| 4.4.2. Comparative Cytotoxicity | Data not available in the reviewed literature. | |

| 4.5. In Vivo Efficacy | 4.5.1. Murine Tumor Models | Evaluated in the murine P388 leukemia model. nih.gov |

| 4.5.2. Antitumor Activity | Demonstrated significant antitumor activity in the P388 model, though less effective than N-(trifluoroacetyl)adriamycin 14-valerate. nih.gov |

Mechanisms of Resistance to Adriamycin 14 Thiovalerate and Anthracycline Derivatives

Intrinsic and Acquired Resistance Pathways

Drug resistance in cancer is a primary cause of treatment failure. nih.gov This resistance can be categorized into two main types: intrinsic and acquired.

Intrinsic resistance is a pre-existing characteristic of cancer cells that diminishes the initial effectiveness of chemotherapy, independent of any prior drug exposure. mdpi.com This inherent insensitivity can be attributed to a variety of factors, including the tumor's genetic makeup and the physiological state of the cells. encyclopedia.pub For instance, some tumors may naturally express high levels of drug efflux pumps or have highly efficient DNA repair mechanisms that protect them from the cytotoxic effects of anthracyclines from the first dose. nih.gov

Acquired resistance , on the other hand, develops in tumor cells after exposure to chemotherapeutic agents. mdpi.comencyclopedia.pub Initially sensitive cancer cells can evolve resistance through the selection of rare, resistant cells within the tumor population or through the acquisition of new genetic or epigenetic alterations during therapy. encyclopedia.pub This leads to a population of cells that can survive and proliferate despite repeated drug administration. Acquired resistance is a significant challenge in cancer treatment, often leading to relapse and disease progression. encyclopedia.pub

Both intrinsic and acquired resistance to anthracyclines are multifactorial phenomena, involving a range of mechanisms that collectively reduce the drug's ability to kill cancer cells. nih.govnih.gov These mechanisms often overlap and can include reduced drug accumulation, alterations in the drug's molecular target, enhanced DNA repair capabilities, and evasion of programmed cell death. nih.govnih.gov

Cellular Drug Transport Alterations

The concentration of an anthracycline at its intracellular target is a critical determinant of its cytotoxic activity. Alterations in the transport of these drugs across the cell membrane, affecting both their entry (influx) and exit (efflux), are a major mechanism of resistance.

One of the most well-documented mechanisms of resistance to anthracyclines is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins act as energy-dependent pumps that actively extrude a wide variety of structurally diverse compounds, including many chemotherapeutic agents. nih.govfrontiersin.org

The most prominent of these transporters is P-glycoprotein (P-gp), which is encoded by the ABCB1 (also known as MDR1) gene. mdpi.com Overexpression of P-gp is a common feature in many drug-resistant cancers and leads to a phenomenon known as multidrug resistance (MDR), where cells become cross-resistant to a range of unrelated drugs, including anthracyclines, taxanes, and vinca (B1221190) alkaloids. nih.govmdpi.com P-gp recognizes and transports these drugs out of the cell, thereby reducing their intracellular concentration and limiting their ability to reach their targets, such as nuclear DNA. nih.govmdpi.com The expression of P-gp can be upregulated in cancer cells following chemotherapy, contributing to acquired resistance. nih.gov

Other members of the ABC transporter family have also been implicated in anthracycline resistance. These include the multidrug resistance-associated proteins (MRPs) and the breast cancer resistance protein (BCRP).

| Efflux Pump | Gene | Function in Anthracycline Resistance |

| P-glycoprotein (P-gp) | ABCB1 / MDR1 | Actively transports a wide range of anthracyclines out of the cell, reducing intracellular drug concentration. mdpi.comnih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABCC2 | Overexpression has been observed in doxorubicin-resistant cell lines. aacrjournals.org |

| Multidrug Resistance-Associated Protein 4 (MRP4) | ABCC4 | Overexpression has been observed in doxorubicin-resistant cell lines. aacrjournals.org |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Can efflux certain anthracyclines, contributing to the multidrug resistance phenotype. nih.gov |

This table summarizes key ABC transporters involved in efflux pump-mediated resistance to anthracyclines.

While efflux pumps actively remove drugs, the initial uptake of anthracyclines into the cell is also a crucial step. This process is often mediated by influx transporters, particularly those from the solute carrier (SLC) superfamily. nih.gov These transporters facilitate the movement of a wide range of molecules, including nutrients and drugs, into the cell. nih.gov

Dysregulation of these influx mechanisms can contribute to drug resistance. A decrease in the expression or function of specific SLC transporters can lead to reduced intracellular accumulation of anthracyclines, thereby diminishing their cytotoxic effects. nih.govaacrjournals.org This represents a form of resistance that is not dependent on active drug efflux. researchgate.net

Several SLC transporters have been identified as being involved in the uptake of doxorubicin (B1662922) and other anthracyclines. For example, members of the SLC22 and SLCO families have been shown to transport these drugs. aacrjournals.org A reduction in the activity of these transporters can therefore confer a survival advantage to cancer cells in the presence of anthracyclines. nih.govresearchgate.net

| Influx Transporter Family | Specific Transporter | Role in Anthracycline Transport |

| Solute Carrier Family 22 | SLC22A4 | Contributes to the sensitivity of cancer cells to doxorubicin and mitoxantrone. aacrjournals.org |

| SLC22A16 | Mediates the cellular influx of doxorubicin. aacrjournals.org | |

| Solute Carrier Organic Anion Transporter Family | SLCO1B3 | Mediates the cellular influx of methotrexate, and other family members are being investigated for their role in anthracycline transport. aacrjournals.org |

| Solute Carrier Family 28 | SLC28A3 | Variants in this gene have been associated with resistance to anthracycline-based chemotherapy. researchgate.netresearchgate.net |

This table highlights key SLC transporters and their role in the influx of anthracyclines, where dysregulation can lead to resistance.

DNA Repair Pathway Overexpression and Adaptation

The primary mechanism of action for many anthracyclines involves the induction of DNA damage, particularly double-strand breaks, through the inhibition of topoisomerase II. nih.gov Consequently, the capacity of cancer cells to repair this DNA damage is a critical factor in determining their sensitivity or resistance to these agents. nih.gov

Cancer cells can develop resistance by enhancing their DNA repair capabilities. researchgate.net The overexpression or increased activity of proteins involved in various DNA repair pathways can lead to more efficient removal of drug-induced lesions, allowing the cells to survive and proliferate. nih.gov Two of the major pathways involved in repairing the types of damage caused by anthracyclines are homologous recombination (HR) and nucleotide excision repair (NER). nih.gov

Homologous Recombination (HR) is a high-fidelity pathway that repairs DNA double-strand breaks, which are a major consequence of anthracycline treatment. frontiersin.org Tumors that are proficient in HR can more effectively repair this damage, leading to resistance. frontiersin.org Conversely, tumors with deficiencies in HR, such as those with mutations in BRCA1 or BRCA2 genes, are often more sensitive to DNA-damaging agents. However, the re-expression of HR genes in tumors during treatment can be a mechanism of acquired resistance. nih.gov

Nucleotide Excision Repair (NER) is another important pathway that can recognize and repair bulky DNA adducts that can be formed by some anthracyclines. nih.gov Studies have shown that cells with deficiencies in certain NER proteins display tolerance to some anthracycline derivatives, suggesting that a functional NER pathway is involved in the cellular response to this type of DNA damage. nih.gov

Apoptosis Evasion Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or abnormal cells. A hallmark of cancer is the ability of tumor cells to evade apoptosis. frontiersin.org This evasion is also a key mechanism of resistance to chemotherapy, as many anticancer drugs, including anthracyclines, exert their effects by inducing apoptosis in cancer cells.

Cancer cells can acquire resistance by dysregulating the molecular machinery that controls apoptosis. This often involves alterations in key regulatory proteins, such as the p53 tumor suppressor and members of the Bcl-2 family of proteins.

The p53 protein plays a central role in the cellular response to DNA damage, where it can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. nih.gov Mutations in the TP53 gene, which are common in many cancers, can lead to a non-functional p53 protein. nih.govyoutube.com Cells with mutant p53 often fail to undergo apoptosis in response to anthracycline-induced DNA damage, thus conferring resistance to the treatment. nih.govnih.govoncotarget.com

The Bcl-2 family of proteins includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines whether a cell will live or die. Many cancer cells tilt this balance in favor of survival by overexpressing anti-apoptotic proteins. This overexpression can sequester pro-apoptotic proteins or otherwise block the apoptotic cascade, thereby preventing cell death even in the presence of potent stimuli like anthracycline-induced damage.

Role of Tumor Microenvironment in Resistance Development

The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of cancer cells, stromal cells (such as fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM). nih.gov There is growing evidence that the TME plays a significant role in mediating resistance to chemotherapy, including anthracyclines. oaepublish.com

Cancer-Associated Fibroblasts (CAFs) are a major component of the tumor stroma. They can contribute to chemoresistance through several mechanisms. CAFs are a primary source of ECM proteins, and their activity can lead to a dense, fibrotic matrix that acts as a physical barrier, impeding the penetration of drugs into the tumor mass. nih.govoaepublish.com This can result in suboptimal drug concentrations reaching the cancer cells, thereby reducing treatment efficacy. pnas.org

Hypoxia , or low oxygen levels, is a common feature of solid tumors and is strongly associated with chemoresistance. aacrjournals.org Hypoxia can induce a state of cellular dormancy, making cancer cells less susceptible to drugs that target rapidly dividing cells. Furthermore, hypoxia activates the transcription factor Hypoxia-Inducible Factor-1 (HIF-1), which can upregulate the expression of genes involved in drug resistance, such as the MDR1 gene that codes for P-glycoprotein. aacrjournals.orgmdpi.comnih.gov

The metabolic activity of tumors can also contribute to resistance. Many tumors exhibit high rates of glycolysis, which leads to an acidic microenvironment . pnas.org The low extracellular pH can promote the protonation and inactivation of weakly basic drugs like anthracyclines, a phenomenon known as "ion trapping," which can limit their cellular uptake and effectiveness. mdpi.compreprints.orgpnas.org

Hypoxia-Induced Resistance Mechanisms

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, which is strongly associated with the development of chemoresistance aacrjournals.orgaacrjournals.org. Hypoxia triggers a cascade of cellular adaptations, primarily orchestrated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1), that collectively reduce the efficacy of anthracyclines like doxorubicin and daunorubicin (B1662515) aacrjournals.orgaacrjournals.org.

One of the primary ways hypoxia confers resistance is by inhibiting drug-induced cell death pathways. Research has shown that pre-exposure to hypoxic conditions protects cancer cells from the cytotoxic effects of anthracyclines by decreasing the proportion of cells undergoing drug-induced senescence aacrjournals.orgaacrjournals.org. This protective effect is dependent on the activity of HIF-1; silencing the alpha-subunit of HIF-1 has been shown to prevent hypoxia-induced resistance to doxorubicin and abolish the decrease in the senescent cell population aacrjournals.org.

Furthermore, HIF-1 can upregulate the expression of genes that actively combat the effects of chemotherapy. This includes the induction of multidrug resistance genes, such as MDR1 and MRP2, which encode for drug efflux pumps that expel chemotherapeutic agents from the cell, thereby lowering their intracellular concentration nih.gov. Hypoxia can also promote cell survival through the induction of autophagy and the inhibition of apoptosis, further contributing to a resistant phenotype nih.gov. The interplay is complex, as some studies have also indicated that anthracyclines can, in turn, inhibit HIF-1's transcriptional activity by preventing its binding to DNA, suggesting a multifaceted interaction between the drug, the tumor's oxygenation status, and its ultimate response to treatment nih.govpnas.org.

| Gene/Factor | Role in Hypoxia-Induced Resistance to Anthracyclines |

| HIF-1 (Hypoxia-Inducible Factor-1) | Master regulator of cellular response to hypoxia; its activity is required for hypoxia-induced resistance and escape from drug-induced senescence aacrjournals.orgaacrjournals.org. |

| MDR1 (Multidrug Resistance 1) | Encodes P-glycoprotein, a drug efflux pump. Upregulated by HIF-1, leading to decreased intracellular drug concentration nih.gov. |

| MRP2 (Multidrug Resistance-Associated Protein 2) | A drug efflux transporter involved in HIF-1α-mediated doxorubicin efflux and resistance nih.gov. |

| BNIP3/BNIP3L | Inducers of autophagy upregulated by HIF-1, promoting cell survival under stress and contributing to chemoresistance nih.gov. |

Extracellular Matrix Remodeling and Its Influence

The extracellular matrix (ECM)—the non-cellular network of proteins and carbohydrates surrounding cells—is increasingly recognized as a critical player in cancer progression and therapeutic resistance aacrjournals.org. The ECM can physically impede drug delivery to tumor cells, and its dynamic remodeling in response to chemotherapy can create a protective niche that fosters resistance aacrjournals.org.

Therapy itself can trigger significant remodeling of the ECM, leading to a stiffer, more fibrotic matrix that promotes the survival and resistance of cancer cells aacrjournals.org. This process involves the excessive production of ECM components, such as collagens, and the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade and remodel the ECM nih.govresearchgate.net. Studies focusing on anthracycline-induced cardiotoxicity have highlighted the profound impact of these drugs on ECM dynamics, showing upregulation of collagens, MMPs (notably MMP-2 and MMP-9), and transforming growth factor-β (TGF-β) signaling pathways nih.govresearchgate.net. These same pathways are implicated in creating a pro-survival, drug-resistant tumor microenvironment. For instance, elevated levels of MMP-2 and MMP-9 have been identified as predictors for an adverse course of anthracycline-induced heart failure, indicating their importance in the cellular response to these drugs nih.gov.

Cancer-associated fibroblasts (CAFs) are the primary architects of this therapy-induced ECM remodeling. Activated by cancer cells and therapeutic stress, CAFs secrete large amounts of ECM proteins and enzymes, contributing to a matrix that not only acts as a barrier but also sends pro-survival signals to cancer cells, thereby diminishing the effectiveness of anthracyclines aacrjournals.org.

| ECM Component/Enzyme | Influence on Anthracycline Resistance |

| Collagens | Major structural proteins of the ECM. Increased deposition leads to matrix stiffening, which can promote cell survival and impede drug penetration nih.govresearchgate.net. |

| MMP-2 (Matrix Metalloproteinase-2) | An enzyme that degrades ECM components. Its activation is associated with adverse tissue remodeling and has been linked to poorer outcomes in anthracycline treatment contexts nih.govnih.gov. |

| MMP-9 (Matrix Metalloproteinase-9) | Another key ECM-remodeling enzyme. Elevated levels are associated with adverse remodeling and are predictive of a poor response to anthracycline therapy nih.govnih.gov. |

| TGF-β (Transforming Growth Factor-β) | A signaling molecule that stimulates fibroblasts to produce excessive ECM components, contributing to a fibrotic and drug-resistant microenvironment nih.gov. |

Metabolic Reprogramming and Resistance Pathways

This metabolic rewiring allows resistant cells to meet the high energy demands of survival and detoxification pathways, such as drug efflux pumps. The upregulation of pathways like aerobic glycolysis (the Warburg effect) and the tricarboxylic acid (TCA) cycle provides the necessary ATP and biosynthetic precursors to withstand the cytotoxic assault of chemotherapy nih.gov.

| Anthracycline | Primary Metabolic Vulnerability in Resistant Cells |

| Doxorubicin | Increased reliance on glutamine to drive oxidative phosphorylation and de novo glutathione (B108866) synthesis elifesciences.org. |

| Epirubicin | Markedly increased mitochondrial bioenergetic capacity and ATP production elifesciences.org. |

NADPH Consumption in Resistance Mechanisms

A critical aspect of metabolic reprogramming in drug resistance is the management of oxidative stress. Anthracyclines exert part of their cytotoxic effect by generating reactive oxygen species (ROS), which damage cellular components. To counteract this, resistant cells increase their production of antioxidants, a process that heavily relies on the coenzyme Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH).

NADPH is essential for regenerating the reduced form of glutathione (GSH), a primary cellular antioxidant, and for other anabolic reactions needed for cell repair and proliferation nih.gov. Cancer cells with acquired resistance often exhibit an increased demand for NADPH. This demand is met by upregulating metabolic pathways that produce NADPH, most notably the pentose (B10789219) phosphate pathway (PPP) nih.gov. Consequently, key PPP enzymes like glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (PGD) are often overexpressed or hyperactivated in resistant cells. In fact, inhibiting PGD has been shown to reverse doxorubicin resistance by blocking this NADPH-dependent metabolic reprogramming nih.gov. This highlights the specific vulnerability of resistant cells to therapies that target these NADPH-synthesis pathways nih.gov.

| Enzyme | Role in NADPH Metabolism and Resistance |

| G6PD (Glucose-6-Phosphate Dehydrogenase) | Rate-limiting enzyme of the pentose phosphate pathway (PPP). Its activity is increased in cells with high NADPH consumption to fuel antioxidant defenses nih.gov. |

| PGD (6-Phosphogluconate Dehydrogenase) | A key enzyme in the PPP that produces NADPH. Its inhibition can reverse doxorubicin resistance by depleting NADPH nih.gov. |

| IDH1/IDH2 (Isocitrate Dehydrogenase 1/2) | Cytosolic and mitochondrial enzymes, respectively, that can produce NADPH. Their role is complex as they can also consume NADPH under certain conditions nih.gov. |

| NAD(P)H Oxidase | An enzyme complex that can be a major source of ROS. Genetic variations in its subunits are associated with cellular responses to doxorubicin, underscoring the importance of redox balance ahajournals.orgnih.gov. |

Iron Metabolism and Ferroptosis Activation/Regulation

Ferroptosis is a unique form of regulated cell death driven by iron-dependent lipid peroxidation frontiersin.orgnih.gov. The interaction between anthracyclines and iron is a well-established mechanism of their action and toxicity. These drugs can form complexes with iron, which then catalyze the formation of highly damaging ROS through the Fenton reaction, promoting lipid peroxidation and potentially inducing ferroptosis researchgate.netresearchgate.net.

While inducing ferroptosis is a potential anti-cancer mechanism for anthracyclines, cancer cells can develop resistance by altering their iron metabolism to prevent this lethal process. Resistance mechanisms can include:

Reducing Iron Uptake: Upregulating proteins like HSPB1, which can block cellular iron uptake and thus limit the fuel for the Fenton reaction frontiersin.org.

Increasing Iron Storage: Sequestering iron in ferritin, a storage protein, reduces the amount of free, redox-active iron in the labile iron pool. Doxorubicin has been shown to affect iron regulatory proteins (IRPs) in a way that increases ferritin expression, which may paradoxically protect cells from ferroptosis nih.gov.

Inhibiting Lipid Peroxidation: Upregulating antioxidant systems that specifically detoxify lipid peroxides, such as the glutathione peroxidase 4 (GPX4) system.

Therefore, the ability of a cancer cell to tightly regulate its iron homeostasis and suppress lipid peroxidation is a key factor in its resistance to the ferroptosis-inducing effects of anthracyclines nih.govnih.gov.

| Protein | Function in Iron Metabolism/Ferroptosis | Implication for Anthracycline Resistance |

| Ferritin | Primary intracellular iron storage protein. | Sequesters iron, reducing the labile iron pool available for ROS generation and ferroptosis. Upregulation can confer resistance researchgate.netnih.gov. |

| TfR1 (Transferrin Receptor 1) | Controls the uptake of iron into the cell. | Its downregulation can limit iron availability, thereby inhibiting ferroptosis. |

| IRPs (Iron Regulatory Proteins) | Post-transcriptionally regulate the expression of proteins involved in iron metabolism, including ferritin and TfR1. | Doxorubicin can alter IRP activity, leading to changes in iron homeostasis that may promote survival nih.gov. |

| GPX4 (Glutathione Peroxidase 4) | A key enzyme that neutralizes lipid peroxides, directly inhibiting ferroptosis. | Upregulation is a major mechanism for ferroptosis resistance, which would reduce anthracycline efficacy. |

Epigenetic Modifications in Drug Resistance

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence longdom.orgnih.gov. These modifications, including DNA methylation and histone modifications, are crucial regulators of cellular processes and play a significant role in the development of chemoresistance nih.gov. By altering the expression of genes involved in drug transport, metabolism, DNA repair, and apoptosis, epigenetic changes can render cancer cells resistant to anthracyclines longdom.orgnih.gov.

DNA Methylation Pattern Changes

DNA methylation is one of the most studied epigenetic modifications, typically involving the addition of a methyl group to CpG dinucleotides. When this occurs in the promoter region of a gene, it generally leads to transcriptional silencing nih.govfrontiersin.org. Aberrant DNA methylation is a hallmark of cancer, and specific patterns have been strongly associated with doxorubicin resistance nih.gov.

A common mechanism of resistance involves the hypermethylation, and subsequent silencing, of tumor suppressor genes that would otherwise promote apoptosis in response to chemotherapy-induced DNA damage longdom.orgnih.gov. For example, acquired resistance to doxorubicin in breast cancer cells has been linked to the hypermethylation of the promoter for MSH2, a key DNA mismatch repair gene, which may inactivate the MMR-dependent apoptotic pathway tdl.org. Similarly, studies have identified changes in the expression of DNA methyltransferases (DNMTs), the enzymes responsible for methylation, in doxorubicin-resistant cells tdl.org. The dynamic and reversible nature of these epigenetic marks makes them attractive therapeutic targets. Pre-treatment with demethylating agents has been shown to re-sensitize resistant breast cancer cells to doxorubicin, confirming the critical role of DNA methylation in this resistance phenotype tdl.org.

| Gene | Function | Change in Methylation in Resistant Cells | Consequence |

| Tumor Suppressor Genes (e.g., p16INK4a, RASSF1A) | Induce cell cycle arrest or apoptosis. | Promoter Hypermethylation | Silencing of the gene, allowing cells to evade drug-induced apoptosis longdom.orgnih.gov. |

| DNA Repair Genes (e.g., MLH1, MSH2) | Recognize and repair DNA damage. | Promoter Hypermethylation | Impaired DNA damage recognition and repair, leading to tolerance of DNA-damaging agents like doxorubicin longdom.orgtdl.org. |

| Drug Transporter Genes | Regulate drug influx and efflux. | Altered Methylation (Hyper or Hypo) | Can lead to overexpression of efflux pumps or reduced expression of influx transporters. |

Non-coding RNA (ncRNA) Regulation of Resistance

Non-coding RNAs (ncRNAs), which are not translated into proteins, have emerged as pivotal regulators of gene expression and are deeply implicated in the development of chemoresistance. Two major classes of ncRNAs, long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), play significant roles in modulating the response of cancer cells to anthracyclines.

Long non-coding RNAs can influence the expression of genes involved in drug resistance through various mechanisms, including acting as molecular sponges for miRNAs, guiding chromatin-modifying complexes to specific gene promoters, and regulating mRNA stability and translation. In the context of doxorubicin resistance, several lncRNAs have been identified as key players. For instance, certain lncRNAs can upregulate the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govnih.govdoi.orgconsensus.apptandfonline.com

MicroRNAs, short ncRNA molecules of about 22 nucleotides, primarily function by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Dysregulation of miRNA expression is a common feature of cancer and has been extensively linked to chemoresistance. Specific miRNAs have been shown to modulate sensitivity to anthracyclines by targeting genes involved in drug transport, apoptosis, and cell cycle regulation. For example, the downregulation of certain tumor-suppressive miRNAs can lead to the overexpression of anti-apoptotic proteins or drug efflux pumps, contributing to a resistant phenotype. Conversely, the upregulation of onco-miRNAs can suppress pro-apoptotic pathways, rendering cancer cells less susceptible to the cytotoxic effects of doxorubicin and its derivatives. nih.govnih.govmdpi.com

The intricate interplay between different types of ncRNAs, such as the competing endogenous RNA (ceRNA) network where lncRNAs and other RNAs sequester miRNAs to regulate target gene expression, adds another layer of complexity to the ncRNA-mediated regulation of anthracycline resistance.

Table 1: Examples of Non-coding RNAs Involved in Anthracycline Resistance

| ncRNA Type | Name | Cancer Type | Mechanism of Action | Target Gene(s) | Effect on Resistance |

|---|---|---|---|---|---|

| lncRNA | H19 | Hepatocellular Carcinoma | Induces hypomethylation of the ABCB1 promoter, leading to increased expression. nih.gov | ABCB1 | Increased Resistance |

| lncRNA | FOXC2-AS1 | Osteosarcoma | Promotes the expression of the transcription factor FOXC2, which in turn stimulates the expression of ABCB1. nih.gov | FOXC2, ABCB1 | Increased Resistance |

| lncRNA | CASC9 | Breast Cancer | May regulate the expression of ABCB1 through the activity of EZH2. nih.gov | ABCB1 | Increased Resistance |

| miRNA | miR-302s | Breast Cancer | Downregulates the expression of P-glycoprotein through the MAP/ERK kinase 1 (MEKK1) pathway. nih.gov | P-glycoprotein (ABCB1) | Decreased Resistance |

| miRNA | miR-195 | Breast Cancer | Inhibits the expression of P-glycoprotein via the Raf-1 signaling pathway. nih.gov | P-glycoprotein (ABCB1) | Decreased Resistance |

| miRNA | miR-200c | Breast Cancer | Enhances resistance by decreasing the expression of the Friend of GATA2 (FOG2) protein. nih.gov | FOG2 | Increased Resistance |

| miRNA | miR-222 | Breast Cancer | Can be transferred via exosomes to sensitive cells, inducing resistance. nih.gov | Multiple targets | Increased Resistance |

| miRNA | miR-34a | - | Induces cardiomyocyte apoptosis and senescence by inhibiting SIRT1. nih.govfrontiersin.org | SIRT1 | Contributes to cardiotoxicity, a related aspect of anthracycline therapy. |

Oncogenic Signaling and Bypass Mechanisms in Resistance

The development of resistance to Adriamycin 14-thiovalerate and other anthracyclines is frequently driven by the activation of pro-survival oncogenic signaling pathways and the development of mechanisms that bypass the drug's cytotoxic effects.

Key signaling pathways that are often hyperactivated in resistant cancer cells include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. nih.govnih.govnih.govmdpi.comaacrjournals.orgfrontiersin.org The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its activation can protect cancer cells from apoptosis induced by chemotherapeutic agents like doxorubicin. nih.govnih.govmdpi.comaacrjournals.orgfrontiersin.org Studies have shown that increased phosphorylation of Akt is observed in doxorubicin-resistant breast cancer cell lines. nih.gov This activated Akt can phosphorylate and inactivate pro-apoptotic proteins, while activating anti-apoptotic factors, thereby promoting cell survival in the presence of the drug. Furthermore, the PI3K/Akt pathway can also contribute to resistance by upregulating the expression of ABC transporters. nih.gov

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and survival. nih.gov Its activation has been implicated in doxorubicin resistance by promoting an adaptive response that protects cancer cells from oxidative stress induced by the drug. nih.gov Doxorubicin treatment can, in some contexts, lead to the activation of the MAPK/ERK pathway, which paradoxically contributes to the survival of tumor cells. nih.gov Inhibition of the p38 MAPK signaling pathway has been shown to diminish doxorubicin-induced drug resistance by down-regulating P-glycoprotein. nih.gov

Bypass mechanisms represent a sophisticated form of drug resistance where cancer cells activate alternative signaling pathways to circumvent the effects of a therapeutic agent. While this concept is extensively studied in the context of targeted therapies that inhibit specific oncogenic drivers, the principles also apply to conventional chemotherapy. nih.govresearchgate.netnih.gov In the case of anthracyclines, which have multiple mechanisms of action, bypass mechanisms can involve the activation of redundant survival pathways that compensate for the drug-induced damage. For example, if a primary oncogenic pathway that is partially inhibited by doxorubicin's effects on DNA replication is the main driver of a cancer cell's proliferation, the cell might adapt by upregulating a parallel pathway that can also promote survival and growth. This could involve the activation of alternative receptor tyrosine kinases (RTKs) that can maintain the signaling output of key downstream pathways like PI3K/Akt and MAPK/ERK, even in the face of cellular stress induced by the anthracycline. nih.govresearchgate.netnih.gov This rewiring of signaling networks allows the cancer cells to continue to proliferate and survive despite the presence of the drug.

Table 2: Oncogenic Signaling Pathways and Bypass Mechanisms in Anthracycline Resistance

| Signaling Pathway / Mechanism | Key Molecules | Role in Resistance | Therapeutic Implication |

|---|---|---|---|

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Promotes cell survival by inhibiting apoptosis and upregulating anti-apoptotic proteins. nih.govnih.govmdpi.com Can also increase the expression of drug efflux pumps. nih.gov | Inhibition of PI3K or Akt can enhance sensitivity to anthracyclines. nih.gov |

| MAPK/ERK Pathway | RAS, RAF, MEK, ERK | Protects cancer cells from oxidative stress-induced cell death. nih.gov Can promote proliferation and survival. | Inhibition of components of this pathway may overcome resistance. nih.gov |

| p38 MAPK Pathway | p38 MAPK | Involved in the regulation of P-glycoprotein expression, contributing to multidrug resistance. nih.gov | p38 inhibitors may act as P-glycoprotein antagonists and reverse resistance. nih.gov |

| Wnt Signaling Pathway | Wnt, β-catenin | Altered expression of genes in this pathway has been observed in doxorubicin-resistant cell lines. nih.gov | Targeting components of the Wnt pathway could be a strategy to combat resistance. |

| Bypass Mechanisms | Alternative Receptor Tyrosine Kinases (e.g., EGFR, HER2) | Activation of alternative RTKs can maintain downstream signaling (e.g., PI3K/Akt, MAPK/ERK) despite the primary therapeutic insult, leading to cell survival and proliferation. nih.govresearchgate.netnih.gov | Combined inhibition of the primary target and the bypass pathway may be necessary to overcome resistance. |

Drug Delivery Systems and Advanced Formulations for Adriamycin 14 Thiovalerate

Liposomal Encapsulation Strategies for Optimized Delivery

Liposomal encapsulation represents a well-established strategy to improve the pharmacokinetic profile and reduce the systemic toxicity of chemotherapeutic drugs. For Adriamycin and its derivatives, liposomes can alter tissue distribution, prolong circulation time, and decrease accumulation in non-target organs, such as the heart.

Research into liposomal formulations for doxorubicin (B1662922) provides a foundational understanding that can be extrapolated to its thiolated analogue, Adriamycin 14-thiovalerate. The encapsulation of doxorubicin within liposomes has been shown to significantly enhance its therapeutic performance. For instance, an improved method using phosphatidylcholine, cholesterol, and synthetic tetramyristoyl cardiolipin (B10847521) resulted in an entrapment efficiency of over 90%. nih.gov This formulation not only demonstrated reduced toxicity in animal models but also enhanced anti-tumor activity against murine leukemia. nih.govjohnshopkins.edu Specifically, mice treated with liposomal doxorubicin had a significantly lower mortality rate and higher long-term survival compared to those receiving the conventional drug. nih.govjohnshopkins.edu

Furthermore, liposomal doxorubicin exhibited a 44-fold higher plasma concentration and a 2-fold lower accumulation in cardiac tissue, which is a major site of doxorubicin-induced toxicity. nih.govjohnshopkins.edu The co-encapsulation of doxorubicin with other agents, such as paclitaxel (B517696) or alendronate, within liposomal systems has also been explored to leverage synergistic effects and further improve treatment outcomes. mdpi.comnih.gov These systems have shown high encapsulation efficiencies (greater than 80%) and significant cytotoxic effects on breast cancer cell lines. mdpi.com The stability of these liposomal formulations is a critical factor, with parameters like the zeta potential influencing their shelf-life and in vivo behavior. mdpi.com

Table 1: Comparative Efficacy of Conventional vs. Liposomal Doxorubicin in Murine Leukemia Model

| Treatment Group | Dose (mg/kg) | Median Lifespan Increase | Long-Term Survivors (60 days) |

|---|---|---|---|

| Conventional Doxorubicin | 15 | - | 3 of 18 |

| Liposomal Doxorubicin | 15 | Increased | 12 of 18 |

Data sourced from research on an improved method of doxorubicin encapsulation. nih.govjohnshopkins.edu

Nanoparticle-Based Delivery Systems

Nanoparticle-based drug delivery systems offer a versatile platform for the administration of anticancer agents like this compound. These systems can be engineered from a variety of materials, including polymers, lipids, and inorganic materials, to achieve desired drug release profiles and targeting capabilities.

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have been investigated for the co-delivery of Adriamycin and other drugs like paclitaxel. researchgate.net These nanoparticles can be formulated to provide a stable and sustained release of the encapsulated drugs. researchgate.net The release kinetics can be modulated by altering the polymer composition. researchgate.net For instance, different ratios of lactic acid to glycolic acid in PLGA can influence the drug release rate. researchgate.net

Nanogels, another class of nanoparticles, offer high drug-loading capacity and good biocompatibility. nih.govmdpi.com For example, thermosensitive, pH-, and redox-responsive nanogels synthesized from alginate and poly(N-isopropyl acrylamide) have demonstrated a high loading capacity (6.8%) and encapsulation efficiency (91.7%) for doxorubicin. nih.govmdpi.com Magnetic nanoparticles functionalized with polymers like Pluronic® F-127 have also been developed as carriers for doxorubicin, showing high drug loading and pH-triggered release, which is advantageous for targeting the acidic tumor microenvironment. rsc.org

Table 2: Characteristics of Various Nanoparticle-Based Doxorubicin Delivery Systems

| Nanoparticle System | Key Features | Drug Loading/Encapsulation Efficiency | Release Mechanism |

|---|---|---|---|

| PLGA Nanoparticles | Co-delivery of multiple drugs, sustained release | Varies with formulation | Diffusion |

| Alginate-PNIPAM Nanogels | Thermo, pH, and redox-responsive | 6.8% loading, 91.7% encapsulation | Stimuli-responsive |

| Magnetic Nanoparticles | Superparamagnetic, high colloidal stability | 936 µg of DOX per mg of nanomaterial | pH-triggered |

Data compiled from various studies on nanoparticle-based doxorubicin delivery. researchgate.netnih.govmdpi.comrsc.org

Targeted Drug Delivery Approaches for Enhanced Therapeutic Index

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing the therapeutic index. This can be achieved through both passive and active targeting strategies.

Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage. nih.gov This has been a key principle behind the success of many FDA-approved liposomal doxorubicin formulations. nih.gov

Active targeting involves the functionalization of nanocarriers with ligands that bind to specific receptors overexpressed on the surface of cancer cells. nih.gov This approach can further improve the specificity and efficacy of drug delivery. For instance, nanoparticles can be decorated with molecules like folic acid to target folate receptors, which are often upregulated in various cancers. nih.gov Other targeting moieties, such as antibodies, peptides, and aptamers, can also be employed to direct nanocarriers to tumor cells.

Recent advancements have focused on sophisticated targeting strategies, such as cell membrane-coated nanoparticles that can evade the immune system and selectively target cancer cells. nih.govresearchgate.net Exosome-sheathed nanoparticles are being explored for the co-delivery of doxorubicin and other therapeutic agents to inhibit cancer stem cells. nih.govresearchgate.net Furthermore, nanoparticles targeting specific signaling pathways, such as those involving the FZD7 receptor, have shown promise in enhancing doxorubicin accumulation within tumor cells and promoting apoptosis. nih.govresearchgate.net

Table 3: Overview of Targeted Delivery Strategies for Doxorubicin

| Targeting Strategy | Mechanism | Example Ligands/Systems | Potential Advantages |

|---|---|---|---|

| Passive Targeting (EPR Effect) | Nanoparticle accumulation in tumor tissue via leaky vasculature | Liposomes, Polymeric Nanoparticles | Improved safety profile, reduced systemic toxicity |

| Active Targeting | Ligand-mediated binding to cancer cell receptors | Folic Acid, Antibodies, Peptides | Enhanced tumor cell specificity and drug uptake |

| Cell Membrane Coating | Immune evasion and selective targeting | Cancer cell membrane-coated nanoparticles | Prolonged circulation, homologous targeting |

| Exosome-Sheathed Nanoparticles | Co-delivery of multiple agents, targeting cancer stem cells | Exosome-porous silica (B1680970) nanoparticle hybrids | Inhibition of metastasis and recurrence |

Information gathered from reviews on targeted doxorubicin delivery. nih.govnih.govnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Adriamycin 14-Thiovalerate Analogs

The rational design of new analogs based on the this compound scaffold is a primary focus for future research. The goal is to systematically modify the molecule to improve its pharmacological properties, such as increased potency, better tumor selectivity, and the ability to overcome drug resistance. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific chemical modifications influence biological activity. nih.gov

Key areas for structural modification include:

The Thioester Chain: Altering the length, branching, and lipophilicity of the valerate (B167501) chain can significantly impact the compound's solubility, cell membrane permeability, and interaction with metabolizing enzymes. nih.gov Introducing different functional groups onto the chain could also modulate its electronic and steric properties.

The Daunosamine (B1196630) Sugar Moiety: The amino sugar is crucial for the molecule's interaction with DNA and topoisomerase II. Modifications at this position, such as O- or N-functionalization, have been shown to alter biological activity and can lead to derivatives with novel mechanisms of action or improved resistance profiles. researchgate.netnih.gov

The Anthracycline Core: While changes to the tetracyclic core are more challenging, they offer the potential for profound effects on the drug's mechanism of action. Altering the electronic character of the aglycone may be associated with improved cardiotoxicity characteristics. nih.gov

These design strategies aim to create next-generation analogs with optimized therapeutic indices, potentially leading to more effective and safer cancer treatments.

Integration with Emerging Therapeutic Modalities

The future of cancer therapy likely lies in combination treatments. Integrating this compound with emerging modalities could unlock synergistic effects, leading to more durable anti-tumor responses.

The parent compound, doxorubicin (B1662922), is known to possess immunomodulatory properties. frontiersin.org It can induce a form of cancer cell death that is immunogenic, meaning it alerts the immune system to the tumor's presence. frontiersin.org Doxorubicin has been shown to enhance the function of CD4+ T-cells and B cells, which are critical components of the adaptive immune response. nih.govnih.gov Furthermore, it can suppress myeloid-derived suppressor cells (MDSCs), a type of immune cell that dampens anti-tumor immunity. frontiersin.org

Given this precedent, this compound is a prime candidate for combination with immunotherapy, particularly immune checkpoint inhibitors (ICIs). ICIs, such as anti-PD-1 antibodies, work by releasing the brakes on the immune system, allowing it to attack cancer cells more effectively. The immunogenic cell death and immune stimulation potentially caused by this compound could create a more "inflamed" tumor microenvironment, making it more susceptible to the effects of ICIs. mdpi.com Research is needed to explore how this combination impacts tumor-infiltrating lymphocytes and modulates the expression of immune checkpoints.

Photodynamic therapy (PDT) is a treatment that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. mdpi.com Interestingly, doxorubicin itself possesses intrinsic photosensitizing properties due to its chromophore structure, which allows it to absorb visible light. mdpi.com Upon irradiation, doxorubicin can generate ROS, leading to enhanced cytotoxicity. mdpi.com

This opens up two potential avenues for this compound:

Direct Photoactivation: The photosensitizing properties of the anthracycline core could be exploited by applying light of a specific wavelength to the tumor site after administration of this compound. This would provide localized tumor destruction, potentially reducing systemic side effects.

Synergistic Combination with other Photosensitizers: this compound could be used in conjunction with a traditional photosensitizer. Studies combining doxorubicin with photosensitizers like 5-aminolevulinic acid (5-ALA) have shown significantly enhanced anti-tumor effects compared to either treatment alone. nih.govnih.gov The combination can lead to increased ROS production and a more potent cytotoxic effect. nih.gov

Genetic modulation, including gene therapy, represents a frontier in cancer treatment. Recent studies have shown that doxorubicin can enhance the efficacy of certain gene delivery systems. For instance, it has been found to boost transgene expression from viral vectors like the adeno-associated virus (AAV) and filamentous bacteriophages. nih.govbiorxiv.org This effect may be due to doxorubicin's influence on intracellular trafficking and nuclear membrane stability, which facilitates the delivery of the genetic payload to the nucleus. nih.gov

This synergistic potential suggests that this compound could be used as an adjunct to gene therapies. For example, it could be combined with suicide gene therapy, where a viral vector delivers a gene that converts a harmless prodrug into a toxic substance, specifically within cancer cells. By enhancing the delivery and expression of the "suicide gene," this compound could significantly improve the therapeutic outcome. nih.gov

Predictive Biomarkers for Response and Resistance

A critical aspect of personalized medicine is the ability to predict which patients are most likely to respond to a given therapy. For this compound, future research must focus on identifying biomarkers of both sensitivity and resistance. Mechanisms of resistance to the parent compound, doxorubicin, are well-documented and provide a logical starting point. remedypublications.com

Key potential biomarkers include:

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a major mechanism of resistance, as these proteins actively pump anthracyclines out of the cancer cell. nih.govwikipedia.org Assessing the expression levels of these pumps in a patient's tumor could predict resistance. Lipophilic derivatives have shown potential to circumvent this resistance mechanism. nih.gov

Topoisomerase II Alterations: Since topoisomerase II is the primary target of anthracyclines, mutations in the TOP2A gene or altered expression levels of the enzyme can confer resistance. nih.govwikipedia.org

Apoptotic and Survival Pathways: The balance between pro-apoptotic and anti-apoptotic proteins, as well as the activity of survival signaling pathways like PI3K/Akt and MAPK/ERK, can determine a cell's fate after drug exposure. remedypublications.comnih.govnih.gov Tumors with defects in apoptotic signaling or hyperactive survival pathways may be resistant.

Identifying a validated biomarker or a signature panel would enable patient stratification, ensuring that this compound is administered to those most likely to benefit, while sparing others from potential toxicity.

Table of Potential Biomarkers for this compound

| Biomarker Category | Specific Biomarker | Mechanism of Action | Predicted Clinical Outcome |

|---|---|---|---|

| Drug Transport | P-glycoprotein (P-gp/ABCB1) Expression | Increased drug efflux from cancer cells | Resistance |

| Drug Target | Topoisomerase II Alpha (TOP2A) Mutation/Expression | Altered drug-target interaction | Resistance |

| Cell Survival Signaling | MAPK/ERK Pathway Activation | Promotion of cell survival and proliferation despite drug-induced damage | Resistance |

| Apoptosis Regulation | Bcl-2 Family Protein Expression | Inhibition of programmed cell death | Resistance |

High-Throughput Screening and Computational Modeling for Derivative Discovery

The discovery of novel and improved analogs of this compound can be significantly accelerated by modern drug discovery platforms.

High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to test vast libraries of chemical compounds for a specific biological activity. youtube.com By creating a library of derivatives with diverse modifications to the this compound scaffold, researchers can rapidly screen them against various cancer cell lines. This approach can quickly identify "hit" compounds with high potency or the ability to overcome specific resistance mechanisms. researchgate.net HTS can also be used to develop methods for the rapid quantification of new derivatives and their metabolites. nih.govmdpi.com

Computational Modeling: In silico (computer-based) methods are invaluable for rational drug design. nih.gov By analyzing the structure-activity relationships from HTS data, computational models can be built to predict the properties of virtual, not-yet-synthesized compounds. These models can predict parameters such as binding affinity to topoisomerase II, cell permeability, and potential for being exported by P-gp. This allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.govpnas.org

The integration of HTS and computational modeling creates a powerful, iterative cycle of drug discovery: HTS provides the empirical data to build and refine predictive models, and the models, in turn, guide the design of the next generation of compounds to be synthesized and screened.

Q & A

Q. What criteria should guide the selection of primary literature for comparative studies of Adriamycin analogs?

- Guidance: Prioritize studies with full experimental disclosure (e.g., raw spectral data, dose-response curves). Use tools like SciFinder to filter for peer-reviewed articles with orthogonal validation methods. Exclude studies lacking statistical power analyses or using unvalidated commercial analogs .

Q. How can researchers ethically address data-sharing conflicts in multi-institutional this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |